

AZ13705339: A Comparative Analysis of Kinase Selectivity

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Compound of Interest		
Compound Name:	AZ13705339	
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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitor **AZ13705339** against a relevant alternative, FRAX597. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] Developed by AstraZeneca, it serves as an invaluable in vitro probe for studying the biological roles of these kinases.[2][3] This guide provides a detailed look at its kinase selectivity profile in comparison to FRAX597, another well-characterized PAK inhibitor.

Kinase Selectivity Profile: AZ13705339 vs. FRAX597

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects in a clinical setting. The following tables summarize the available quantitative data on the kinase selectivity of **AZ13705339** and FRAX597.

Target Kinase	AZ13705339 IC50 (nM)	Reference
PAK1	0.33	[1]
PAK2	6	[1]
PAK4	2600	[1]



Table 1: IC50 values of **AZ13705339** against p21-activated kinases (PAKs). This table showcases the high potency of **AZ13705339** for PAK1 and PAK2, with a remarkable >7500-fold selectivity for PAK1 over PAK4.

Target Kinase	FRAX597 IC50 (nM)	Reference
PAK1	8	[4][5]
PAK2	13	[4][5]
PAK3	19	[4][5]
PAK4	>10,000	

Table 2: IC50 values of FRAX597 against p21-activated kinases (PAKs). FRAX597 demonstrates potent inhibition of Group I PAKs (PAK1, PAK2, and PAK3) with minimal activity against the Group II member, PAK4.

At a concentration of 100 nM, FRAX597 also demonstrates significant inhibition of other kinases, including YES1 (87% inhibition), RET (82% inhibition), CSF1R (91% inhibition), and TEK (87% inhibition).[5]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery and chemical biology. A widely used method for this is the kinase selectivity profiling assay, which measures the inhibitory activity of a compound against a large panel of purified kinases. Below is a detailed protocol representative of a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is frequently used for such profiling.

Kinase Selectivity Profiling via ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

1. Reagent Preparation:



- Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. The optimal buffer composition can vary depending on the specific kinase being assayed.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP
 in the assay should ideally be at or near the Km value for each specific kinase to accurately
 determine the potency of ATP-competitive inhibitors.
- Kinase Aliquots: Prepare single-use aliquots of each kinase from the panel to be tested to avoid repeated freeze-thaw cycles.
- Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., AZ13705339 or FRAX597) in the appropriate solvent (typically DMSO) and then dilute further in kinase buffer to the desired final concentrations.

2. Kinase Reaction:

- Add 2.5 μL of the test compound dilution to the wells of a 384-well plate. Include wells with vehicle (e.g., DMSO) as a no-inhibition control and wells without enzyme as a background control.
- Add 2.5 μL of the specific kinase to each well.
- Initiate the kinase reaction by adding 5 μ L of the ATP and substrate solution to each well. The substrate will be specific to the kinase being tested.
- Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

3. ADP Detection:

- After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This
 reagent terminates the kinase reaction and depletes the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.



- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- 4. Data Acquisition and Analysis:
- Measure the luminescence in each well using a plate reader.
- Subtract the background luminescence (wells without kinase) from all other readings.
- The percentage of kinase inhibition is calculated relative to the no-compound control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for kinase selectivity profiling.



Kinase Selectivity Profiling Workflow 1. Preparation Reagent Preparation (Buffer, ATP, Kinases) Compound Dilution 2. Kinase Reaction Add Compound to Plate Add Kinase Add ATP/Substrate & Incubate 3. ADP Detection Add ADP-Glo™ Reagent Add Kinase Detection Reagent 4. Data Analysis Measure Luminescence Calculate % Inhibition Determine IC50

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Caption: Workflow for kinase selectivity profiling.

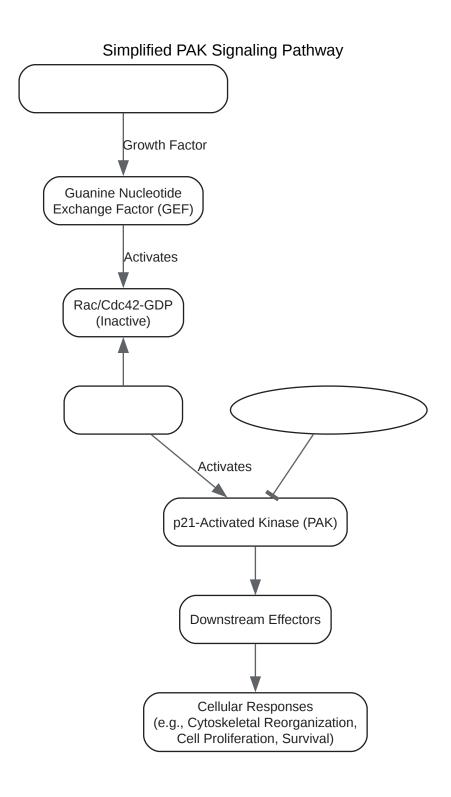




Signaling Pathway Context

p21-activated kinases are key signaling nodes that regulate a multitude of cellular processes. They are downstream effectors of the Rho family of small GTPases, such as Rac1 and Cdc42. The diagram below illustrates a simplified signaling pathway involving PAKs.





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Caption: Simplified PAK signaling pathway.



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